molecular formula C21H36N10O10S B14214347 L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid CAS No. 800368-41-6

L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Cat. No.: B14214347
CAS No.: 800368-41-6
M. Wt: 620.6 g/mol
InChI Key: KWZFRYUWKUCOHF-SRVKXCTJSA-N
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Description

L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines can handle large volumes and multiple synthesis cycles, ensuring high yield and purity. The process involves:

    Automated SPPS: Using automated synthesizers to perform repetitive coupling and deprotection steps.

    Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptide.

    Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the peptide’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like carbodiimides can be used for coupling reactions.

Major Products Formed

    Disulfide Bonds: Formed through oxidation of cysteine residues.

    Modified Peptides: Resulting from substitution reactions.

Scientific Research Applications

Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid depends on their specific sequence and structure. Generally, they can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

    Bradykinin: A peptide that plays a role in inflammation and blood pressure regulation.

Uniqueness

L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

800368-41-6

Molecular Formula

C21H36N10O10S

Molecular Weight

620.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C21H36N10O10S/c22-10(9-42)18(38)28-6-14(33)26-5-13(32)27-7-15(34)30-11(2-1-3-25-21(23)24)19(39)29-8-16(35)31-12(20(40)41)4-17(36)37/h10-12,42H,1-9,22H2,(H,26,33)(H,27,32)(H,28,38)(H,29,39)(H,30,34)(H,31,35)(H,36,37)(H,40,41)(H4,23,24,25)/t10-,11-,12-/m0/s1

InChI Key

KWZFRYUWKUCOHF-SRVKXCTJSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N

Origin of Product

United States

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